molecular formula C10H16N2O3S B3245082 tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate CAS No. 165667-51-6

tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate

Cat. No.: B3245082
CAS No.: 165667-51-6
M. Wt: 244.31 g/mol
InChI Key: HYHQFXXHHIPZIR-UHFFFAOYSA-N
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Description

Chemical Identifier Details: tert-Butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate is a chemical compound with the CAS Registry Number 165667-51-6 . Its molecular formula is C 10 H 16 N 2 O 3 S and it has a molecular weight of 244.31 g/mol . The SMILES notation for the compound is CC(C)(C)OC(=O)NCC1=NC(=CS1)CO . Research and Application Context: This compound features a thiazole ring, a heterocyclic structure known for its versatility in medicinal chemistry . The presence of both a carbamate protecting group (Boc) and a hydroxymethyl functional group on the thiazole ring makes it a valuable bifunctional synthetic intermediate . The Boc group allows for facile deprotection to reveal a free amine, enabling further derivatization, while the hydroxymethyl side chain can be used for nucleophilic substitution or conjugation, supporting its role in combinatorial synthesis and fragment-based drug discovery . Researchers can utilize this building block in the design and development of novel therapeutic agents. As with all chemicals, proper safety protocols must be followed. This product is intended for research purposes and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3S/c1-10(2,3)15-9(14)11-4-8-12-7(5-13)6-16-8/h6,13H,4-5H2,1-3H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHQFXXHHIPZIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC(=CS1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165667-51-6
Record name tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate
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Biological Activity

Tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate (CAS Number: 165667-51-6) is a compound with potential biological activity that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

  • Molecular Formula : C10H16N2O3S
  • Molecular Weight : 244.31 g/mol
  • SMILES Notation : CC(C)(C)OC(=O)NCC1=NC(=CS1)CO
  • InChI Key : HYHQFXXHHIPZIR-UHFFFAOYSA-N

The compound features a thiazole ring, which is known for its diverse biological activities. The hydroxymethyl group enhances its solubility and may influence its interaction with biological targets.

Biological Activity Overview

While specific literature on the biological activity of this compound is limited, related compounds in the thiazole family have demonstrated various pharmacological effects. This section summarizes potential biological activities based on structural analogs and related studies.

Antimicrobial Activity

Thiazole derivatives have been widely studied for their antimicrobial properties. Research indicates that compounds containing thiazole rings exhibit significant antibacterial and antifungal activities. For instance, studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways.

Antioxidant Properties

Compounds with thiazole moieties often display antioxidant capabilities. These properties are crucial in mitigating oxidative stress-related diseases. The presence of hydroxymethyl groups may enhance electron donation capabilities, leading to improved radical scavenging activity.

Neuroprotective Effects

Certain thiazole derivatives are noted for their neuroprotective effects, particularly against neurodegenerative conditions such as Alzheimer’s disease. They may function as acetylcholinesterase inhibitors or modulate neurotransmitter levels, thus improving cognitive function and reducing neuroinflammation.

Research Findings and Case Studies

Despite the lack of direct studies on this compound, insights can be drawn from related compounds:

  • Inhibition of Acetylcholinesterase : A study on a related thiazole compound demonstrated significant inhibition of acetylcholinesterase activity, suggesting potential use in treating Alzheimer's disease by increasing acetylcholine levels in the brain .
  • Antimicrobial Evaluation : Thiazole derivatives have shown promising results against various pathogens in vitro, indicating that similar compounds may possess comparable antimicrobial efficacy .
  • Neuroprotective Mechanisms : Research has indicated that certain thiazole-based compounds can protect neuronal cells from apoptosis induced by toxic agents such as amyloid-beta peptides . This mechanism could be relevant for this compound if further studied.

Comparative Analysis of Biological Activities

Activity TypeRelated CompoundsObserved Effects
AntimicrobialThiazole DerivativesInhibition of bacterial growth
AntioxidantHydroxymethyl ThiazolesRadical scavenging and reduction of oxidative stress
NeuroprotectiveAcetylcholinesterase InhibitorsProtection against neurodegeneration

Comparison with Similar Compounds

Table 1: Key Properties of tert-butyl N-{[4-(Hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate and Analogues

Compound Name CAS Number Substituents (Thiazole Ring) Molecular Formula Molecular Weight (g/mol) Key Applications References
This compound 494769-44-7 4-hydroxymethyl C₁₀H₁₆N₂O₃S 244.31 Drug conjugation, organic synthesis
tert-Butyl ((4-Cyano-5-iodothiazol-2-yl)methyl)carbamate (Compound 28) N/A 4-cyano, 5-iodo C₁₀H₁₂IN₃O₂S 373.19 Intermediate for cross-coupling reactions
tert-Butyl ((4-Cyano-5-(4-(hydroxymethyl)phenyl)thiazol-2-yl)methyl)carbamate (Compound 30) N/A 4-cyano, 5-(4-hydroxymethylphenyl) C₁₇H₁₇N₃O₃S 343.40 Bioconjugation, materials science
tert-butyl N-{2-[4-(aminomethyl)-1,3-thiazol-2-yl]ethyl}carbamate hydrochloride N/A 4-aminomethyl C₁₁H₁₈N₃O₂S·HCl 299.80 (free base) Peptide synthesis, amine-reactive probes
tert-butyl N-[4-methyl-2-(propan-2-yl)-1,3-thiazol-5-yl]carbamate 1153077-35-0 4-methyl, 2-isopropyl C₁₂H₂₀N₂O₂S 264.36 Pharmaceuticals, hydrophobic materials
tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate 182120-83-8 4-carbamothioyl C₁₀H₁₅N₃O₂S₂ 289.37 Enzyme inhibition, metal coordination
tert-butyl N-{5-[hydroxy(oxan-4-yl)methyl]-1,3-thiazol-2-yl}carbamate 2174002-59-4 5-[hydroxy(oxan-4-yl)methyl] C₁₄H₂₂N₂O₄S 314.40 Enhanced solubility, stereochemical applications

Research Findings and Trends

Recent studies highlight the versatility of thiazole-Boc hybrids:

Synthetic Efficiency : Suzuki coupling (used for Compound 30 ) and nucleophilic substitutions are common strategies, with yields exceeding 70% in optimized conditions.

Biological Activity: Hydroxymethyl and aminomethyl derivatives are prioritized in antimicrobial and anticancer research due to their biocompatibility .

Material Innovations: Aryl-substituted thiazoles (e.g., Compound 30) are being tested in organic electronics for charge-transfer properties .

Q & A

Q. Table 1: Key Synthetic Parameters for Carbamate Formation

ParameterOptimal ConditionReference
SolventDichloromethane/THF
BaseTriethylamine
Temperature0–25°C
Reaction Time4–12 hours

Q. Table 2: Analytical Techniques for Resolving Data Contradictions

TechniqueApplicationExample Use Case
VT-NMRConformational analysisRotameric tert-butyl groups
LC-MSImpurity profilingDetection of hydrolyzed byproducts
SHELX RefinementCrystallographic clarityCorrecting thermal parameters

Future Research Directions

  • Mechanistic Studies : Use kinetic isotope effects (KIE) to probe reaction mechanisms in carbamate formation .
  • In Vivo Profiling : Assess pharmacokinetics (e.g., bioavailability, half-life) in rodent models for drug development .
  • Green Chemistry : Explore solvent-free synthesis or biocatalytic routes to reduce environmental impact .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate
Reactant of Route 2
tert-butyl N-{[4-(hydroxymethyl)-1,3-thiazol-2-yl]methyl}carbamate

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